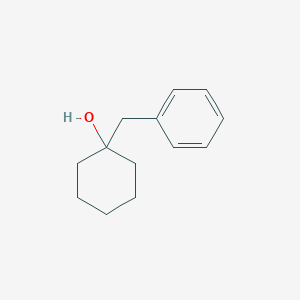![molecular formula C8H12F3NO3S B155003 Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate CAS No. 1808-40-8](/img/structure/B155003.png)
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate is a chemical compound that belongs to the class of trifluoroacetylated amino acid derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic groups in the target molecule. This can lead to the formation of covalent bonds between Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate and the target molecule.
Biochemische Und Physiologische Effekte
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been studied for its potential use in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for use in research. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many potential future directions for research involving Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate. One area of interest is its potential use in drug delivery systems. It has also been studied for its potential use in cancer treatment, and further research in this area could lead to the development of new cancer therapies. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate could be used as a building block in the synthesis of new peptides and proteins with unique properties. Finally, further research is needed to better understand its mechanism of action and potential applications in various fields of science.
Synthesemethoden
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-methylthiobutanoic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. The resulting product is then treated with methanol to form Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various peptides and proteins. It is also used as a reagent in the synthesis of various pharmaceuticals and agrochemicals. Additionally, Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate has been studied for its potential use as a drug delivery system.
Eigenschaften
CAS-Nummer |
1808-40-8 |
|---|---|
Produktname |
Methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
Molekularformel |
C8H12F3NO3S |
Molekulargewicht |
259.25 g/mol |
IUPAC-Name |
methyl 4-methylsulfanyl-2-[(2,2,2-trifluoroacetyl)amino]butanoate |
InChI |
InChI=1S/C8H12F3NO3S/c1-15-6(13)5(3-4-16-2)12-7(14)8(9,10)11/h5H,3-4H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
GRAAOQUKOGOXJR-UHFFFAOYSA-N |
SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)C(CCSC)NC(=O)C(F)(F)F |
Synonyme |
N-TFA-DL-METHIONINE METHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



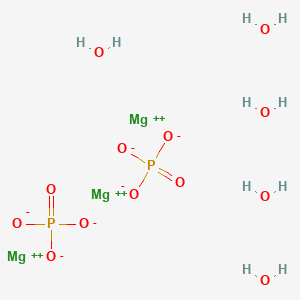

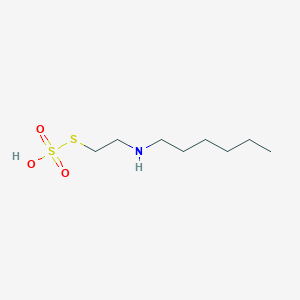
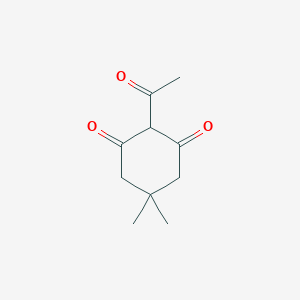
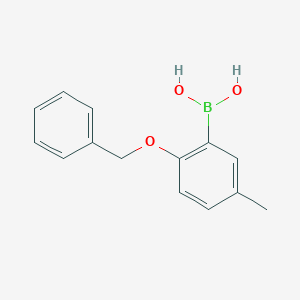
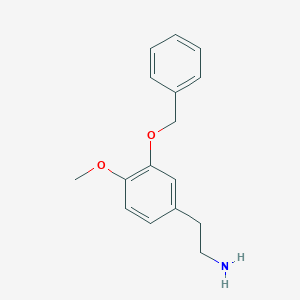

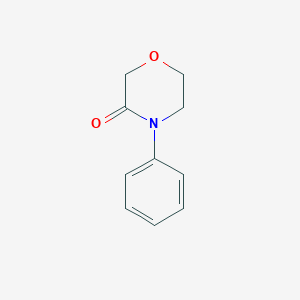
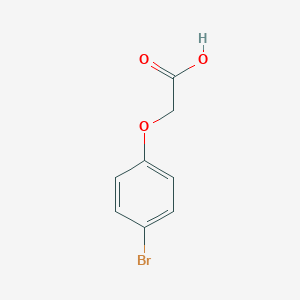
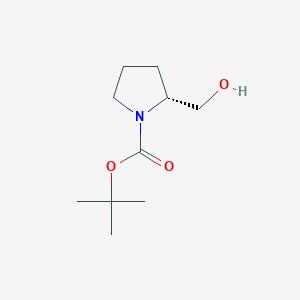
![2-[3-(benzyloxy)-4-methoxyphenyl]-N-{2-[3-(benzyloxy)-4-methoxyphenyl]ethyl}acetamide](/img/structure/B154941.png)
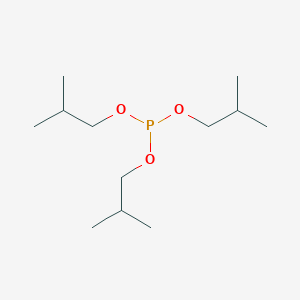
![N-[4-(Benzyloxy)-3-Methoxyphenethyl]-2-[3-(benzyloxy)-4-Methoxyphenyl]acetaMide](/img/structure/B154947.png)
